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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzophenone

Cat. No.: B177196 Get Quote

For researchers, scientists, and drug development professionals, the selection of a

biocompatible photoinitiator is a critical parameter in the success of 3D bioprinting applications.

This guide provides an objective comparison of the cytotoxicity of commonly used

photoinitiators, supported by experimental data, to aid in the selection of the most suitable

candidates for your research.

The advent of 3D bioprinting has revolutionized the fields of tissue engineering and drug

discovery, enabling the fabrication of complex, cell-laden constructs that mimic native tissue.

Photopolymerization, a key process in many bioprinting modalities, relies on photoinitiators to

absorb light and generate reactive species that crosslink bioinks into stable hydrogel

structures. However, the very reactivity that makes these molecules effective can also pose a

cytotoxic risk to the embedded cells. This guide delves into a comparative analysis of the

cytotoxicity of prevalent photoinitiators, with a focus on Irgacure 2959 and Lithium phenyl-2,4,6-

trimethylbenzoylphosphinate (LAP), to inform material selection for bioprinting protocols.

Comparative Cytotoxicity Data
The following table summarizes quantitative data from various studies, comparing the

cytotoxicity of different photoinitiators under specified experimental conditions. Cell viability is a

key metric, and it is influenced by factors such as photoinitiator concentration, light wavelength,

exposure time, and cell type.
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Concentr
ation (%
w/v)

Cell Type

Light
Source
(Wavelen
gth,
Intensity)

Exposure
Time

Cell
Viability
(%)

Referenc
e

Irgacure

2959
0.05%

L929

mouse

fibroblasts

365 nm, 10

mW/cm²
2 min

Not

significantl

y different

from

control

[1]

0.1%

Human

Aortic

Smooth

Muscle

Cells

(HASMCs)

Not

specified

24 hours

(no light)
~85 [2]

0.16%

Human

Aortic

Smooth

Muscle

Cells

(HASMCs)

Not

specified

24 hours

(no light)
~25 [2]

0.5%
NIH 3T3

fibroblasts

UV

irradiation

Not

specified

~75 (post-

printing)

0.7%
Not

specified

Not

specified
60 min

Lower than

LAP
[3][4]

0.9%
Not

specified

Not

specified
60 min

Much lower

than LAP
[3][4]

LAP 0.025%

Neonatal

human

dermal

fibroblasts

(NHDF)

405 nm, 4

mW/cm²

Not

specified
High [5]
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0.1%

Neonatal

human

dermal

fibroblasts

(NHDF)

405 nm,

0.2

mW/cm²

Not

specified
High [5]

0.3%
Not

specified

Not

specified
60 min Good [3][4]

0.5%
Not

specified

Not

specified
60 min Good [3][4]

0.5%

M-1 mouse

kidney

collecting

duct cells

405 nm,

9.6

mW/cm²

10 min Cytotoxic [6]

0.7%
Not

specified

Not

specified
60 min

Higher

than

Irgacure

2959

[3][4]

0.9%
Not

specified

Not

specified
60 min

Much

higher than

Irgacure

2959

[3][4]

VA-086 1.5%

Bone

marrow

stromal

cells

LED, 2

mW/cm²

Not

specified

Supported

viability for

7 days

[7]

BAPO 1-50 µM

Four

different

cell types

455 nm

blue light

Not

specified

Most toxic

among

seven PIs

tested

[8]

TPO-L 0.1 mol%
Not

specified

3D printer

and post-

curing unit

Not

specified

Less

cytotoxic

than BAPO

and TPO

[9]
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Experimental Protocols
The assessment of photoinitiator cytotoxicity is crucial for the development of biocompatible

bioinks. A typical experimental workflow involves exposing cell-laden hydrogels to the

photoinitiator and a light source, followed by viability assays.

General Cytotoxicity Assay Protocol
Cell Culture: The chosen cell line (e.g., L929, HASMC, NIH 3T3) is cultured under standard

conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

Bioink Preparation: A solution of a biocompatible polymer (e.g., Gelatin Methacryloyl -

GelMA) is prepared. The photoinitiator of interest is dissolved in the bioink precursor solution

to the desired concentration.

Cell Encapsulation: The cultured cells are detached, counted, and resuspended in the

photoinitiator-containing bioink precursor solution at a specific density.

Photocrosslinking: The cell-laden bioink is exposed to a light source with a specific

wavelength (e.g., 365 nm for Irgacure 2959, 405 nm for LAP) and intensity for a defined

duration to induce hydrogel crosslinking.

Incubation: The crosslinked, cell-laden hydrogels are incubated for a set period (e.g., 24, 48,

or 72 hours) in a standard cell culture incubator.

Viability Assessment: Cell viability is quantified using assays such as:

Live/Dead Assay: Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1

(stains dead cells red) for fluorescent microscopy imaging.

Metabolic Assays (e.g., MTT, MTS, WST-1): Measure the metabolic activity of the cells,

which correlates with cell viability.

Data Analysis: The percentage of viable cells is calculated by comparing the results from the

experimental groups to a control group (e.g., cells in hydrogel without photoinitiator/light

exposure).
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A typical experimental workflow for assessing photoinitiator cytotoxicity.

Mechanism of Cytotoxicity: The Role of Reactive
Oxygen Species
The primary mechanism of cytotoxicity for many photoinitiators is the generation of free radicals

or reactive oxygen species (ROS) upon light absorption. These highly reactive molecules are
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essential for initiating the polymerization process but can also inflict significant damage to

cellular components.

Upon excitation by photons of a specific wavelength, a photoinitiator molecule cleaves to form

free radicals. While these radicals are intended to react with monomer units to build a polymer

network, they can also interact with intracellular molecules. This interaction can lead to

oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant

defense mechanisms.

The resulting oxidative stress can trigger a cascade of detrimental events, including:

Lipid Peroxidation: Damage to the cell membrane, affecting its integrity and function.

Protein Oxidation: Alteration of protein structure and function, disrupting cellular processes.

DNA Damage: Can lead to mutations and genomic instability.

Ultimately, severe oxidative stress can induce programmed cell death, or apoptosis. This is a

controlled cellular process that eliminates damaged cells. The activation of apoptotic pathways

is a key indicator of significant cytotoxicity. One study also investigated the effect of

photoinitiators on the intracellular AKT signaling pathway, which is involved in cell survival and

proliferation.[6]
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Signaling pathway of photoinitiator-induced cytotoxicity.

Discussion and Conclusion
The choice of photoinitiator has a profound impact on the viability of cells within bioprinted

constructs. The data consistently demonstrates that both the type of photoinitiator and its

concentration are critical factors.

Irgacure 2959, a widely used photoinitiator, is activated by UV light. While effective, UV

radiation itself can be damaging to cells, and higher concentrations of Irgacure 2959 have been
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shown to be cytotoxic.[2] Studies indicate that cell viability decreases significantly as the

concentration of Irgacure 2959 increases.[2][3][4]

LAP, on the other hand, is activated by visible light (around 405 nm), which is generally

considered less harmful to cells than UV light.[3] Comparative studies have shown that at

similar or even higher concentrations, LAP exhibits lower cytotoxicity and supports higher cell

viability than Irgacure 2959.[3][4] This makes LAP a more favorable choice for applications

requiring high cell viability. However, it is important to note that even with visible light

photoinitiators, cytotoxicity can occur, especially at higher concentrations and longer exposure

times.[6]

Other photoinitiators, such as VA-086, BAPO, and TPO-L, also present different cytotoxicity

profiles. For instance, BAPO has been reported to be highly toxic, while TPO-L appears to be a

less cytotoxic alternative.[8][10][9]

In conclusion, for bioprinting applications where cell viability is paramount, the selection of a

photoinitiator that is activated by visible light and exhibits low cytotoxicity, such as LAP, is highly

recommended. It is crucial to optimize the concentration of the photoinitiator and the light

exposure parameters to minimize cytotoxic effects while ensuring efficient crosslinking of the

bioink. Further research into novel, highly efficient, and biocompatible photoinitiators will

continue to advance the field of 3D bioprinting and its applications in regenerative medicine

and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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